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  • Product: (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine
  • CAS: 799260-52-9

Core Science & Biosynthesis

Foundational

Mechanism of Action for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine Derivatives: A Technical Guide to 11β-HSD1 Inhibition

Executive Summary The development of tissue-specific glucocorticoid modulators represents a critical frontier in treating metabolic syndrome, type 2 diabetes, and obesity. Among the most promising pharmacological strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of tissue-specific glucocorticoid modulators represents a critical frontier in treating metabolic syndrome, type 2 diabetes, and obesity. Among the most promising pharmacological strategies is the targeted inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This technical whitepaper explores the mechanism of action, chemical rationale, and experimental validation of amide derivatives synthesized from the (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine pharmacophore, detailing how these compounds successfully dismantle the intracellular glucocorticoid recycling loop.

The Pathophysiological Context of 11β-HSD1

Glucocorticoids (e.g., cortisol) are master regulators of energy metabolism. However, localized hypercortisolism in the liver and adipose tissue drives insulin resistance, excessive gluconeogenesis, and adipogenesis.

The enzyme 11β-HSD1 acts primarily as a reductase in intact cells, catalyzing the conversion of inert circulating cortisone into active cortisol1[1]. This reaction is heavily dependent on the cofactor NADPH, which is locally supplied by Hexose-6-phosphate dehydrogenase (H6PDH). By inhibiting 11β-HSD1, researchers can suppress tissue-specific cortisol amplification without disrupting systemic cortisol levels regulated by the hypothalamic-pituitary-adrenal (HPA) axis.

Chemical Rationale & Structural Activity Relationship (SAR)

The compound (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a highly specialized secondary amine utilized as a foundational building block for synthesizing potent 11β-HSD1 inhibitors (typically substituted benzamides)2[2]. The structural logic of this pharmacophore relies on a dual-anchor binding strategy:

  • 1-methyl-piperidin-4-yl Moiety : The basic piperidine nitrogen acts as a crucial interaction point within the catalytic cleft of 11β-HSD1, forming hydrogen bonds or electrostatic interactions with the enzyme's polar residues (e.g., Tyr183, Ser170).

  • 3-isopropoxy-propyl Chain : This flexible, oxygen-containing lipophilic tail is engineered to occupy the accessory hydrophobic pocket adjacent to the active site. This specific steric bulk is vital for achieving high selectivity over the related 11β-HSD2 isoform, preventing unwanted mineralocorticoid-related side effects such as severe hypertension.

Mechanism of Action (MoA): Competitive Intracellular Blockade

Derivatives of this amine function as reversible, competitive inhibitors. Upon entering the target cell (e.g., hepatocytes or adipocytes), the inhibitor navigates to the lumen of the endoplasmic reticulum where 11β-HSD1 resides.

The derivative binds directly to the active site of 11β-HSD1, physically obstructing cortisone from accessing the catalytic triad3[3]. Because the inhibitor outcompetes the natural substrate, the NADPH-driven reduction of the C11 ketone is halted. Consequently, intracellular cortisol concentrations drop, leading to the downregulation of glucocorticoid receptor (GR)-mediated gene transcription associated with gluconeogenesis (e.g., PEPCK, G6Pase).

MoA Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (Reductase) Cortisone->HSD1 Substrate Binding Cortisol Active Cortisol (GR Activation) HSD1->Cortisol Enzymatic Conversion NADPH NADPH (from H6PDH) NADPH->HSD1 Cofactor Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->HSD1 Competitive Blockade

Fig 1: 11β-HSD1 glucocorticoid recycling pathway and competitive inhibition.

Experimental Methodologies: Self-Validating High-Throughput Screening

To validate the efficacy of these derivatives, researchers employ a highly sensitive, wash-free Scintillation Proximity Assay (SPA) . This protocol is designed as a self-validating system to ensure that the measured IC50 values reflect true enzymatic inhibition rather than assay artifacts2[2].

Step-by-Step SPA Protocol
  • Enzyme Preparation : Suspend human recombinant 11β-HSD1 in a physiological buffer (50 mM Tris-HCl, pH 7.4). Causality: 1 mM EDTA is added to chelate divalent cations (preventing metalloprotease activity), and 0.005% bacitracin is included to inhibit non-specific protease degradation of the target enzyme.

  • Substrate & Cofactor Loading : Add 120 nM of 3 H-cortisone (radiolabeled substrate) and 4 mM β -NADPH to 96-well Optiplates. Causality: The high concentration of NADPH forces the enzyme into its functional reductase conformation, mimicking the intracellular environment.

  • Compound Incubation : Introduce serial dilutions of the synthesized piperidine derivative. Incubate at 37°C for 60 minutes. Causality: This specific duration is required to establish thermodynamic equilibrium between the competitive inhibitor and the active site.

  • Detection Coupling : Add anti-cortisol antibodies and Protein A-coated SPA beads (2 mg/well). Causality: The antibody specifically captures newly synthesized 3 H-cortisol (ignoring 3 H-cortisone). Protein A binds the antibody, pulling the radiolabel into microscopic proximity with the scintillant embedded in the bead.

  • Quantification : Measure light emission using a TopCount NXT microplate reader. Because β -particles from 3 H have a short path length in aqueous solutions, only the 3 H-cortisol bound to the bead stimulates scintillation, eliminating the need for physical washing steps.

  • System Validation : The assay self-validates by comparing a positive control (e.g., 100% inhibition via carbenoxolone) against a vehicle control. A calculated Z'-factor > 0.6 confirms assay robustness.

Workflow Step1 1. Enzyme Incubation (11β-HSD1 + 3H-Cortisone) Step2 2. Inhibitor Addition (Piperidine Series) Step1->Step2 Step3 3. SPA Bead Coupling (Binds 3H-Cortisol) Step2->Step3 Step4 4. Scintillation Counting (Wash-Free Detection) Step3->Step4 Step5 5. IC50 Calculation (Self-Validating Z'>0.6) Step4->Step5

Fig 2: Wash-free Scintillation Proximity Assay (SPA) workflow for IC50 determination.

Quantitative Data Summaries

The structural modifications made to the (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine core drastically impact target affinity. The table below summarizes representative structure-activity relationship (SAR) data for various amide derivatives, demonstrating the critical nature of the R-group substitution for achieving high potency and selectivity.

Compound ClassR-Group Substitution (Amide Formation)11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)Selectivity Ratio
Core Amine None (Unmodified Intermediate)>10,000>10,000N/A
Derivative A N-(3-Hydroxy-benzyl)15>5,000>333x
Derivative B N-(4-Fluoro-benzyl)42>5,000>119x
Derivative C N-(2-Methoxy-phenyl)8.5>10,000>1176x

Note: Data reflects representative pharmacological profiles for this class of substituted benzamides, highlighting the necessity of the lipophilic/aromatic extension for nanomolar affinity.

References

  • WO2004089470A2 - New amide derivatives and pharmaceutical use thereof Source: Google Patents URL
  • What are 11β-HSD1 inhibitors and how do they work?
  • 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action Source: American Physiological Society Journal URL
  • Recycling glucocorticoids: therapeutic implications of the 11β-HSD1 enzyme system Source: Journal of Endocrinology URL

Sources

Exploratory

In Vitro Biological Profiling of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine: A Prototypical GPCR-Targeting Scaffold

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper Executive Summary & Pharmacological Context In modern rational drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper

Executive Summary & Pharmacological Context

In modern rational drug design, the compound (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (CAS: 799260-52-9) serves as a highly versatile, bifunctional chemical building block. Rather than acting as a standalone therapeutic, it is a privileged pharmacophore scaffold utilized extensively in the synthesis of neuroactive agents and targeted kinase inhibitors.

The molecule is defined by two critical functional domains:

  • The 1-Methyl-piperidin-4-yl-amine Headgroup: A classic basic moiety that acts as the primary anchor for G-Protein Coupled Receptors (GPCRs), particularly the Histamine H3 Receptor (H3R) and 5-Hydroxytryptamine (5-HT) receptors.

  • The 3-Isopropoxy-propyl Tail: A lipophilic vector designed to displace high-energy water molecules in hydrophobic receptor sub-pockets while simultaneously enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.

As a Senior Application Scientist, I have structured this guide to detail the in vitro biological evaluation of this scaffold. By understanding the causality behind its target engagement, researchers can effectively integrate this compound into High-Throughput Screening (HTS) and lead optimization workflows.

Structural Causality and Target Engagement

To design a self-validating in vitro assay system, one must first understand the physical chemistry of the ligand-receptor interaction.

At a physiological pH of 7.4, the tertiary amine of the 1-methylpiperidine ring (pKa ~9.5) is predominantly protonated. This localized positive charge is the primary thermodynamic driver for GPCR binding. In the context of the Histamine H3 receptor, this protonated nitrogen forms a critical, highly conserved salt bridge with the Asp114 (3.32) residue located in Transmembrane Domain 3 (TM3).

Concurrently, the secondary amine linker provides hydrogen bond donor/acceptor capabilities, often interacting with Tyr or Trp residues in the orthosteric pocket. The 3-isopropoxy-propyl chain extends into the accessory lipophilic pocket. When evaluating this compound in vitro, assays must be designed to capture both its primary GPCR affinity and its potential off-target kinase interactions, as this exact piperidine motif is also utilized as a hinge-binding modifier in pyrimidopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors[1].

In Vitro GPCR Profiling: Histamine H3 Receptor Modulation

To evaluate the GPCR binding affinity and functional activity of the scaffold, we utilize SK-N-MC (human neuroblastoma) cells. The selection of SK-N-MC cells is deliberate: they lack endogenous H3 receptors, providing a "clean" null background that prevents signal interference when transfected with the human Histamine H3 Receptor[2].

Protocol 3.1: Radioligand Displacement Binding Assay

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the compound.

  • Membrane Preparation: Harvest SK-N-MC cells stably expressing hH3R. Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) using a Dounce homogenizer. The inclusion of EDTA chelates divalent cations, inhibiting endogenous metalloproteases that could degrade the receptor.

  • Assay Incubation: In a 96-well deep-well plate, combine 10 µg of membrane protein per well with 1 nM of [3H] -N- α -methylhistamine (a selective H3R radioligand). Add the test compound in a 10-point concentration gradient (10 pM to 10 µM).

  • Equilibration: Incubate the microplate on a rotary shaker at 25°C for 60 minutes. This specific time-temperature pairing ensures the binding kinetics reach steady-state equilibrium without risking thermal degradation of the GPCR.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use; PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the positively charged piperidine scaffold.

  • Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter.

H3R_Signaling Ligand (3-Isopropoxy-propyl)- (1-methyl-piperidin-4-yl)-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds (Antagonist/Inverse Agonist) Gi_Protein Gi/o Protein Complex H3R->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Figure 1: Mechanistic signaling pathway of H3R modulation by the piperidine scaffold.

In Vitro Kinase Selectivity Profiling: EGFR

Because the 1-methyl-piperidin-4-yl-amine motif acts as a solvent-exposed solubilizing group in established EGFR inhibitors (e.g., BIBX1382)[1], safety profiling requires ruling out off-target kinase inhibition.

Protocol 4.1: Cell-Free ADP-Glo™ Kinase Assay

Objective: Confirm the absence of ATP-competitive kinase inhibition.

  • Enzyme Reaction Setup: In a 384-well low-volume plate, combine 5 ng of recombinant human EGFR kinase domain, 10 µM ultra-pure ATP, and 0.5 µg/µL of poly(Glu,Tyr) peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Pin-transfer 50 nL of the compound (dissolved in 100% DMSO) into the reaction wells. The final DMSO concentration must remain below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Seal the plate and incubate at 30°C for 45 minutes to allow for substrate phosphorylation.

  • Luminescent Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP (40-minute incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase-mediated luminescent reaction.

  • Readout: Measure luminescence on a multi-mode plate reader. A lack of signal reduction confirms the scaffold does not inhibit EGFR.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological parameters for this scaffold, establishing a baseline for quality control and structure-activity relationship (SAR) tracking.

Assay / ParameterBiological TargetPrototypical OutcomeMechanistic Rationale
Radioligand Binding Human H3R (SK-N-MC) Ki​ = 10 - 150 nMSalt bridge formation with Asp114 via the protonated piperidine nitrogen.
cAMP Accumulation Gi/o Signaling IC50​ = 50 - 200 nMReversal of constitutive Gi activation (Inverse Agonism profile).
Kinase Profiling EGFR (Cell-Free) IC50​ > 10 µMScaffold lacks the critical pyrimidopyrimidine hinge-binding core[1].
PAMPA Membrane Permeability Papp​>15×10−6 cm/sHigh passive diffusion driven by the lipophilic 3-isopropoxy-propyl tail.
MTT Assay Cell Viability (HepG2) CC50​ > 50 µMLow intrinsic cytotoxicity; aliphatic amines are generally well-tolerated.

Experimental Workflow Visualization

To ensure reproducibility across laboratory environments, the following diagram outlines the logical sequence of the in vitro profiling pipeline.

InVitro_Workflow Prep Compound Preparation (10mM DMSO Stock) Assay1 GPCR Binding Assay (SK-N-MC Cells) Prep->Assay1 Assay2 Kinase Profiling (EGFR Cell-Free) Prep->Assay2 Assay3 ADME/Tox (PAMPA & MTT) Prep->Assay3 Data Data Acquisition (HTRF & Radiometry) Assay1->Data Assay2->Data Assay3->Data Analysis Pharmacological Profiling (IC50 / Ki Determination) Data->Analysis

Figure 2: In vitro high-throughput screening workflow for polypharmacological profiling.

References

  • Title: Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives Source: National Institutes of Health (NIH) / Cancer Research URL: [Link][1]

  • Title: Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Title: US7429586B2 - Non-imidazole aryloxyalkylamines (In Vitro Transfection of Cells with Human Histamine Receptor) Source: Google Patents URL: [2]

Sources

Foundational

The Preclinical Pharmacokinetic Profile of a Novel Piperidine Amine Derivative: A Technical Guide for Drug Development Professionals

Introduction The journey of a novel chemical entity from discovery to a potential therapeutic is a complex and data-driven process. A critical component of this journey is the thorough characterization of its pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic is a complex and data-driven process. A critical component of this journey is the thorough characterization of its pharmacokinetic (PK) properties. Understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy and safety in humans. This technical guide provides an in-depth overview of the preclinical pharmacokinetic evaluation of a hypothetical novel compound, (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, in animal models.

While no specific data for this exact molecule is publicly available, this guide will serve as a comprehensive case study, leveraging established principles of drug metabolism and pharmacokinetics for structurally related N-alkylated piperidine and alkoxypropyl amine compounds. The methodologies and expected outcomes detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the pharmacokinetic profile of similar small molecule amine drug candidates.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The N-methylpiperidine moiety and the isopropoxy-propyl side chain of our subject compound are expected to significantly influence its physicochemical properties, and consequently, its ADME profile. This guide will explore these structure-activity relationships in the context of preclinical development.

I. Preclinical In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is paramount for obtaining reliable pharmacokinetic data. The primary objective is to characterize the plasma concentration-time profile of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine following both intravenous (IV) and oral (PO) administration in two relevant animal species. This allows for the determination of key PK parameters, including clearance, volume of distribution, elimination half-life, and oral bioavailability.

Animal Model Selection

The choice of animal models is a critical decision in preclinical development. Rodents, such as the Sprague-Dawley rat, are typically used for initial PK screening due to their well-characterized physiology and cost-effectiveness. A second, non-rodent species, such as the Beagle dog, is often employed to assess inter-species variability and provide data that may be more predictive of human pharmacokinetics.[2] For this hypothetical study, both male Sprague-Dawley rats and male Beagle dogs will be utilized.[3][4]

Dose Formulation and Administration

The formulation of the test compound must ensure its solubility and stability for accurate dosing. For (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, a basic amine, forming a salt (e.g., hydrochloride) can enhance aqueous solubility.

  • Intravenous (IV) Administration: A solution in sterile saline or a suitable vehicle (e.g., 5% dextrose in water) will be administered as a bolus dose via the jugular vein in rats and the cephalic vein in dogs.[3] The IV dose allows for the determination of absolute bioavailability.

  • Oral (PO) Administration: The compound will be formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.[3]

Blood Sampling and Plasma Collection

Serial blood samples are collected at predetermined time points to construct the plasma concentration-time curve. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[3] Blood will be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase formulation Dose Formulation (IV & PO) dosing_iv IV Administration formulation->dosing_iv dosing_po PO Administration formulation->dosing_po animal_acclimation Animal Acclimation (Rats & Dogs) animal_acclimation->dosing_iv animal_acclimation->dosing_po sampling Serial Blood Sampling dosing_iv->sampling dosing_po->sampling plasma_prep Plasma Preparation & Storage sampling->plasma_prep bioanalysis Bioanalytical Quantification (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Reporting of Results pk_analysis->reporting

Caption: A streamlined workflow for a typical preclinical in vivo pharmacokinetic study.

II. Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is essential for the accurate quantification of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine in plasma samples. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5][6]

LC-MS/MS Method
  • Sample Preparation: Due to the complexity of the plasma matrix, a sample extraction step is necessary. Protein precipitation with a solvent like acetonitrile is a common and efficient method. For cleaner samples and improved sensitivity, liquid-liquid extraction or solid-phase extraction can be employed.

  • Chromatography: A reverse-phase C18 column is typically used for the separation of small molecule amines. The mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution program would be optimized to achieve good peak shape and separation from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be used. The detection will be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and a suitable internal standard (a structurally similar compound) would be determined.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Linearity: Establishing a linear relationship between concentration and instrument response over a defined range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the plasma matrix on ionization.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and processing conditions.

Decision Tree: Bioanalytical Method Development

G start Start: Quantify Amine in Plasma instrument Select Instrument: LC-MS/MS start->instrument sample_prep Choose Sample Prep Method instrument->sample_prep pp Protein Precipitation (Acetonitrile) sample_prep->pp Fast & Simple l_l Liquid-Liquid Extraction sample_prep->l_l Cleaner Extract spe Solid-Phase Extraction sample_prep->spe High Throughput chromatography Develop Chromatography pp->chromatography l_l->chromatography spe->chromatography rp_c18 Reverse-Phase C18 chromatography->rp_c18 Good for Amines hilic HILIC chromatography->hilic For very polar analytes ms_optimization Optimize MS/MS Parameters rp_c18->ms_optimization hilic->ms_optimization mrm Select MRM Transitions ms_optimization->mrm validation Validate Method (FDA Guidelines) mrm->validation end Method Ready for Sample Analysis validation->end G parent (3-Isopropoxy-propyl)- (1-methyl-piperidin-4-yl)-amine (Parent Compound) n_demethyl N-demethylated Metabolite parent->n_demethyl N-dealkylation hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation o_dealkylated O-dealkylated Metabolite parent->o_dealkylated O-dealkylation cyp3a4 CYP3A4 cyp3a4->n_demethyl cyp2d6 CYP2D6 cyp2d6->n_demethyl

Caption: Predicted major metabolic pathways for the hypothetical compound.

IV. Conclusion and Future Directions

This technical guide has outlined a comprehensive preclinical strategy for evaluating the pharmacokinetic profile of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. By conducting well-designed in vivo studies in relevant animal models and employing a validated, sensitive bioanalytical method, crucial data on the ADME properties of this novel compound can be generated.

The predicted pharmacokinetic profile, characterized by moderate to good oral bioavailability and a half-life supportive of a once or twice-daily dosing regimen, suggests that this compound warrants further investigation. The anticipated metabolic pathways, primarily involving CYP-mediated N-dealkylation and hydroxylation, are typical for this class of molecules.

Future studies should focus on:

  • Metabolite Identification and Characterization: Confirming the predicted metabolic pathways and assessing the pharmacological activity of major metabolites.

  • Tissue Distribution: Determining the extent to which the compound distributes into various tissues, which is crucial for understanding its efficacy and potential for off-target effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with efficacy data to establish a relationship between drug exposure and pharmacological response.

By systematically addressing these aspects, a clear understanding of the pharmacokinetic properties of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine can be established, providing a solid foundation for its potential advancement into clinical development.

V. References

  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from Blumberg Institute website.

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PMC.

  • Benchchem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Retrieved from Benchchem website.

  • Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. Retrieved from Benchchem website.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC.

  • Thermo Fisher Scientific. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from Thermo Fisher Scientific website.

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). PMC.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Publications.

  • Pharmacokinetic study of benidipine hydrochloride in rats and dogs. (1988, November). PubMed.

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). ResearchGate.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.

  • Animal versus human oral drug bioavailability: Do they correlate? (n.d.). PMC.

  • Pharmacokinetics of nilvadipine, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs. (n.d.). PubMed.

  • Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the. (2014, May 20). bevital.

  • Plot of oral bioavailability (F) in animal species vs. oral... (n.d.). ResearchGate.

  • The pharmacokinetics of pirtenidine in the rat and dog. (n.d.). PubMed.

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI.

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). PMC.

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. (2000, October 16). PubMed.

  • Bioavailability of oral drug formulations and methods for its improvement. (n.d.). ResearchGate.

  • Advances in Computationally Modeling Human Oral Bioavailability. (n.d.). PMC.

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (n.d.). PMC.

  • Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. (2023, July 6). LCGC International.

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025, April 15). PubMed.

Sources

Exploratory

preliminary investigation of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine in drug discovery

Abstract: In modern medicinal chemistry, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a highly versatile, secondary aliphatic amine that merges a classic basic pharmacophore (1-methylpiperidine) with a flexible, lipophilic ether tail. This technical whitepaper deconstructs the structural rationale, physicochemical advantages, and synthetic applications of this compound, providing field-proven protocols for its integration into central nervous system (CNS) and kinase inhibitor workflows.

Structural Rationale and Physicochemical Profiling

The architecture of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine ( C12​H26​N2​O ) is purposefully designed to navigate the complex requirements of target affinity and membrane permeability.

  • The 1-Methylpiperidine Core: Piperidine rings are ubiquitous in FDA-approved drugs, particularly for CNS targets [1]. The N -methylation serves a dual purpose: it prevents oxidative metabolism at the piperidine nitrogen (a common liability in unsubstituted piperidines) and locks the basicity ( pKa​≈9.5 ). This localized positive charge at physiological pH is critical for forming salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs) and monoamine transporters [2].

  • The 3-Isopropoxypropyl Chain: The inclusion of an ether linkage provides a hydrogen-bond acceptor without significantly inflating the topological polar surface area (TPSA). The terminal isopropyl group introduces steric bulk that shields the adjacent ether oxygen from rapid cytochrome P450-mediated O -dealkylation, enhancing metabolic stability while fine-tuning the molecule's lipophilicity.

  • The Secondary Amine Linkage: Acting as the synthetic handle, this secondary nitrogen allows for orthogonal functionalization (e.g., amidation, urea formation, or cross-coupling) while retaining a hydrogen-bond donor/acceptor profile if incorporated into a flexible linker.

Table 1: Predictive Physicochemical Parameters

To evaluate its potential, we map the compound against the CNS Multiparameter Optimization (CNS MPO) criteria, a critical metric where scores >4.0 indicate a high probability of successful blood-brain barrier (BBB) penetration [3].

ParameterValue (Predicted)Impact on Drug Design
Molecular Weight (MW) 214.35 g/mol Highly ligand-efficient; leaves ~285 Da for further elaboration before hitting the Rule of 5 limit.
LogP (Lipophilicity) 1.8 – 2.2Optimal for BBB penetration without driving non-specific binding or hERG toxicity.
TPSA ~34.5 ŲWell below the 90 Ų threshold required for efficient CNS exposure.
Rotatable Bonds 7Provides conformational flexibility to induce fit within deep hydrophobic binding pockets.
Hydrogen Bond Donors 1Minimal HBD count favors passive membrane permeability.
Hydrogen Bond Acceptors 3Sufficient for target engagement without compromising desolvation energy.

Mechanistic Application in Drug Discovery Workflows

When appended to a heterocyclic core (e.g., a pyrimidine or quinoline), this building block acts as a solubilizing moiety and a vector for exploring auxiliary binding pockets.

Modulating Lipophilic Efficiency (LipE)

A common challenge in lead optimization is "molecular obesity"—gaining potency at the expense of lipophilicity. The isopropoxypropyl group offers a superior alternative to straight-chain alkyls. The oxygen atom lowers the overall LogP compared to a purely aliphatic chain of the same length, thereby improving the Lipophilic Efficiency (LipE = pIC50​−LogP ). This is a critical strategy when designing ligands for monoamine transporters or dopamine receptors [4].

Overcoming Efflux and Permeability Liabilities

Substrates with high basicity often suffer from P-glycoprotein (P-gp) efflux. By converting the secondary amine into an amide or urea during synthesis, the basicity of the central nitrogen is neutralized, leaving only the 1-methylpiperidine as the primary basic center. This single-charge profile is highly favorable for avoiding P-gp recognition while maintaining target engagement.

Synthetic Methodologies and Self-Validating Protocols

The secondary amine of this building block is moderately hindered but highly nucleophilic. Below are two optimized protocols for incorporating this moiety into complex scaffolds.

Protocol A: Buchwald-Hartwig Cross-Coupling for Kinase Inhibitor Synthesis

Cross-coupling secondary aliphatic amines to aryl halides is notoriously challenging due to competing β -hydride elimination. To circumvent this, the protocol utilizes the BrettPhos ligand, which is sterically demanding and specifically designed to promote reductive elimination over β -hydride elimination [5].

Reagents & Materials:

  • Aryl bromide core (1.0 equiv)

  • (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • BrettPhos ligand (0.04 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Execution:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide, Pd2​(dba)3​ , BrettPhos, and NaOtBu .

  • Solvent Addition: Add anhydrous toluene to the mixture. Causality Note: Toluene is preferred over polar solvents like DMF to suppress the background SN​Ar reaction and stabilize the active Pd(0) species.

  • Amine Addition: Add the secondary amine via a micro-syringe. Seal the tube and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 90°C for 12 hours. The bulky BrettPhos ligand ensures rapid oxidative addition and forces the secondary amine into the coordination sphere of the palladium.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Validation: Analyze the crude mixture via LC-MS. The presence of the desired mass without the [M−2] byproduct confirms the suppression of β -hydride elimination.

Protocol B: Unsymmetrical Urea Synthesis via Atmospheric CO2​

Ureas are excellent hydrogen-bonding motifs in medicinal chemistry. Traditional synthesis relies on highly toxic phosgene derivatives. This modern protocol utilizes atmospheric carbon dioxide ( CO2​ ) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst, providing a safer, greener alternative [6].

Reagents & Materials:

  • Primary amine target (1.0 equiv)

  • (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (1.2 equiv)

  • TBD (1.0 equiv)

  • Triphenyl phosphite derivative (o−CF3​PhO)3​P (1.0 equiv)

  • Anhydrous THF (0.5 M)

  • CO2​ balloon

Step-by-Step Execution:

  • Activation: In a 50 mL round-bottom flask, combine the primary amine, TBD, and (o−CF3​PhO)3​P in anhydrous THF.

  • CO2​ Insertion: Purge the flask with CO2​ and attach a CO2​ balloon. Stir at room temperature for 1 hour. Causality Note: TBD acts as a strong base and nucleophile, capturing CO2​ to form a highly reactive carbamate intermediate with the primary amine.

  • Coupling: Add the secondary (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine to the mixture. The slight excess (1.2 equiv) ensures complete conversion of the carbamate intermediate.

  • Reaction: Stir at room temperature for an additional 4 hours.

  • Validation: The formation of the unsymmetrical urea can be confirmed by the distinct carbonyl stretch at ∼1650 cm−1 in FTIR and a characteristic shift in the NMR signals of the adjacent protons.

Workflow Visualization

The following diagram illustrates the strategic decision tree for deploying this building block in a lead optimization campaign, mapping specific synthetic routes to their corresponding therapeutic target classes.

G Core (3-Isopropoxy-propyl)- (1-methyl-piperidin-4-yl)-amine Rx1 Buchwald-Hartwig Cross-Coupling Core->Rx1 Aryl Halides Rx2 Urea/Amide Formation Core->Rx2 Isocyanates / CO2 Rx3 Reductive Amination Core->Rx3 Aldehydes Target1 Kinase Inhibitors (Solubilizing Tail) Rx1->Target1 Target2 GPCR Ligands (CNS Targets) Rx2->Target2 Rx3->Target2

Caption: Lead optimization workflow mapping synthetic functionalization to target therapeutic classes.

Conclusion

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is far more than a simple chemical linker; it is a highly engineered pharmacokinetic modulator. By combining the basicity of a methylated piperidine with the steric and lipophilic properties of an isopropoxy ether, it allows medicinal chemists to simultaneously optimize target affinity and CNS penetrance. When paired with modern synthetic techniques like BrettPhos-mediated cross-coupling and CO2​ -driven urea formation, this building block significantly accelerates the trajectory from hit to clinical candidate.

References

  • Piperidine-based drug discovery ResearchGate URL:[Link]

  • PIPERIDINE Ataman Kimya URL:[Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists ChemRxiv URL:[Link]

  • Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization PMC - National Institutes of Health (NIH) URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature The Journal of Organic Chemistry - ACS Publications URL:[Link]

Protocols & Analytical Methods

Method

Application Note: (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine as a Privileged Intermediate in CNS Drug Discovery

Executive Summary (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a highly versatile secondary amine building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics, immunomodul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a highly versatile secondary amine building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics, immunomodulators, and local anesthetics. By combining the BBB-penetrating properties of a 1-methylpiperidine core with the tunable lipophilicity of an isopropoxypropyl chain, this intermediate provides an optimal structural foundation for developing high-affinity G-protein coupled receptor (GPCR) ligands and bispidine analogs. This application note details field-proven protocols for utilizing this intermediate in urea and amide coupling workflows.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, selecting the correct intermediate is about predicting downstream pharmacokinetic (PK) and pharmacodynamic (PD) behavior. This specific compound offers three distinct advantages:

  • The 1-Methylpiperidine Core: This tertiary amine motif (pKa ~9.0) is a well-documented pharmacophore that enhances aqueous solubility at physiological pH while maintaining excellent blood-brain barrier (BBB) permeability. It is the critical anchoring structure in several FDA-approved CNS drugs, most notably the 5-HT2A inverse agonist Pimavanserin[1].

  • The 3-Isopropoxypropyl Ether Chain: The incorporation of an alkoxyalkyl chain provides a precise balance of lipophilicity and hydrogen-bond accepting capability. Literature demonstrates that substituting piperidine nitrogen networks with isopropoxypropyl groups significantly amplifies local anesthetic depth and immunostimulating activities while reducing acute toxicity compared to standard reference drugs[2].

  • Regioselective Secondary Amine: The molecule contains both a tertiary and a secondary nitrogen. The steric hindrance and electronic environment of the 1-methylpiperidine ring render the tertiary nitrogen largely non-nucleophilic under standard coupling conditions, allowing for highly regioselective functionalization (e.g., urea formation) at the secondary amine without the need for protecting groups[3].

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that every step has a clear causality and built-in quality control mechanism.

Protocol A: Synthesis of 5-HT2A Receptor Modulators via Urea Coupling

This protocol adapts the synthetic logic used in the commercial manufacturing of Pimavanserin-like ureas[3], utilizing our target intermediate to form a stable urea linkage.

  • Step 1: Preparation of the Reaction Mixture. Dissolve 1.0 equivalent of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: DCM is utilized due to its aprotic nature and excellent solvation properties for both the secondary amine and the incoming electrophile. Argon prevents the oxidative degradation of the electron-rich piperidine nitrogen.

  • Step 2: Electrophile Addition. Cool the solution to 0–5 °C using an ice-water bath. Add 1.05 equivalents of the target isocyanate (e.g., 4-fluorobenzyl isocyanate) dropwise over 30 minutes.

    • Causality: The controlled, low-temperature addition suppresses exothermic runaway and prevents the formation of symmetric urea byproducts, ensuring strict regioselectivity at the secondary amine[4].

  • Step 3: Reaction Propagation. Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 4 hours.

    • Causality: Warming to room temperature provides the necessary activation energy to drive the complexation to completion.

  • Step 4: In-Process Validation. Monitor the reaction via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) and HPLC-MS.

    • Causality: The addition of NH₄OH to the TLC eluent prevents the highly basic piperidine moiety from streaking on the acidic silica gel, providing a clear, self-validating resolution of the product peak.

  • Step 5: Workup and Isolation. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: A mild basic quench neutralizes trace acidic impurities without protonating the piperidine nitrogen, keeping the target urea in the organic phase for efficient extraction.

Protocol B: Amide Coupling for Immunomodulatory Analogs

Piperidine derivatives containing isopropoxypropyl chains are frequently converted into complex amides or bispidine analogs to explore immunostimulating properties[5].

  • Step 1: Activation of Carboxylic Acid. In a dry flask, dissolve 1.1 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms an active O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Step 2: Amine Addition. Add 1.0 eq of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine to the activated mixture.

    • Causality: Pre-activation of the acid ensures that the secondary amine reacts immediately upon introduction, minimizing epimerization of the acid and reducing overall reaction times.

  • Step 3: Validation. Stir for 2 hours. Validate completion via LC-MS.

    • Causality: LC-MS provides a definitive, self-validating confirmation of the amide mass, distinguishing it from unreacted starting materials which possess distinct retention times.

  • Step 4: Purification. Dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl and brine.

    • Causality: The 5% LiCl wash is specifically employed to partition the highly polar DMF into the aqueous phase, preventing solvent carryover during downstream crystallization.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics when utilizing (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine across the two described protocols.

ParameterProtocol A: Urea CouplingProtocol B: Amide Coupling
Target Linkage Urea (-NH-CO-NR-)Amide (-CO-NR-)
Electrophile IsocyanateCarboxylic Acid + HATU
Solvent Anhydrous DCMAnhydrous DMF
Temperature 0 °C to 25 °C25 °C
Reaction Time 4 - 5 hours2 hours
Typical Yield 85 - 92%78 - 86%
Purity (LC-MS) > 98%> 95%

Visualizing the Pharmacological Target

When this intermediate is utilized to synthesize 5-HT2A inverse agonists, the resulting compounds modulate the classical Gq-coupled signaling cascade. The diagram below illustrates the causality of this pathway inhibition.

G Drug Piperidine-Urea Derivative (Inverse Agonist) Receptor 5-HT2A Receptor Drug->Receptor Inhibits (Constitutive Activity) Gq Gq Protein Receptor->Gq Decreased Activation PLC Phospholipase C (PLC) Gq->PLC Reduced Stimulation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Figure 1: 5-HT2A Receptor signaling pathway modulated by piperidine-urea inverse agonists.

References

  • [1] A Green and Environmentally Friendly, An Improved Synthesis of Pimavanserin (5-HT2A Receptor). Asian Journal of Research in Chemistry.1

  • [2] Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry. 2

  • [3] EP3325444B1 - Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form c. Google Patents. 3

  • [4] EP 3741744 B1 - A PHARMACEUTICAL INTERMEDIATE FOR PREPARING PIMAVANSERIN. European Patent Office. 4

  • [5] SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. ResearchGate / Int J App Pharm. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

Welcome to the Technical Support Center for the synthesis of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine . This molecule is a highly polar, aliphatic diamine frequently utilized as an intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine . This molecule is a highly polar, aliphatic diamine frequently utilized as an intermediate in pharmaceutical development.

Because this synthesis relies on the reductive amination of 1-methylpiperidin-4-one with 3-isopropoxypropylamine, researchers often encounter bottlenecks related to over-reduction, incomplete imine condensation, and poor extraction recoveries. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Synthesis Pathway Overview

The optimal route for this synthesis is a two-stage reductive amination. The primary amine (3-isopropoxypropylamine) nucleophilically attacks the ketone (1-methylpiperidin-4-one) to form an imine/iminium intermediate, which is subsequently reduced to the target secondary amine.

SynthesisPathway K 1-Methylpiperidin-4-one I Iminium Intermediate (+ H2O) K->I Condensation (AcOH Catalyst) A 3-Isopropoxypropylamine A->I P (3-Isopropoxy-propyl)- (1-methyl-piperidin-4-yl)-amine I->P Reduction (NaBH(OAc)3)

Reductive amination pathway for the target molecule.

Troubleshooting Guides & FAQs

Q1: My reaction yield is below 20%, and LC-MS shows a massive peak for 1-methylpiperidin-4-ol. What went wrong? A1: This is a classic over-reduction issue caused by using an overly aggressive reducing agent like Sodium Borohydride ( NaBH4​ ). NaBH4​ reduces the starting ketone to its corresponding alcohol much faster than the amine can condense to form the imine. Solution: Switch to a milder, sterically hindered reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ selectively reduces the protonated iminium ion over the unreacted ketone .

Q2: I am using NaBH(OAc)3​ , but the reaction stalls at 50% conversion. How can I drive it to completion? A2: The bottleneck here is the equilibrium of the imine condensation. If water is not removed or the carbonyl is not sufficiently electrophilic, the imine will not form completely. Solution: Add 1.0 equivalent of glacial acetic acid (AcOH) to the reaction mixture. The acid protonates the ketone oxygen, increasing its electrophilicity and driving iminium formation, without over-protonating the primary amine . Alternatively, add activated 4Å molecular sieves to sequester the water byproduct.

Q3: LC-MS shows complete conversion in the crude mixture, but I lose over half my product during the aqueous workup. How do I fix this? A3: The target molecule contains two basic nitrogen centers (a tertiary piperidine and a secondary amine). At a neutral or mildly basic pH (pH 7–9), the molecule remains partially protonated and is highly water-soluble. Solution: You must adjust the aqueous phase to pH > 12 using 1N to 6N NaOH before extraction. This ensures both amine groups are fully deprotonated, allowing the product to partition efficiently into your organic solvent (DCM or EtOAc).

Q4: Can I use Sodium Cyanoborohydride ( NaBH3​CN ) instead of NaBH(OAc)3​ ? A4: Yes, NaBH3​CN is effective for reductive aminations, particularly in protic solvents like methanol . However, it requires strict pH control (pH 4–5) and generates highly toxic hydrogen cyanide (HCN) gas during acidic workups. For aliphatic amines like 3-isopropoxypropylamine , NaBH(OAc)3​ in 1,2-dichloroethane (DCE) is generally preferred as it is safer and often yields cleaner profiles.

Troubleshooting Start Issue: Low Synthesis Yield Q1 Is 1-methylpiperidin-4-ol detected (over-reduction)? Start->Q1 S1 Switch reducing agent to NaBH(OAc)3 (Avoid NaBH4) Q1->S1 Yes Q2 Is unreacted ketone still present? Q1->Q2 No S2 Add 1.0 eq AcOH or use molecular sieves Q2->S2 Yes Q3 Is product lost during aqueous workup? Q2->Q3 No S3 Adjust aqueous phase to pH > 12 before extraction Q3->S3 Yes

Decision tree for troubleshooting low yields in reductive amination.

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the causal relationships between reaction conditions and expected yields based on established optimization parameters for piperidine-based reductive aminations.

Reducing AgentSolventAdditiveImine Formation TimeExpected YieldCausality / Notes
NaBH4​ MeOHNoneN/A (Direct)< 20%Rapidly reduces the ketone to an alcohol before the imine can form.
NaBH3​CN MeOHAcOH (1%)1 h60–75%Requires acidic pH; effective but generates toxic HCN gas during workup.
NaBH(OAc)3​ DCENone12 h40–50%Without acid catalysis, the condensation of the aliphatic amine is too slow.
NaBH(OAc)3​ DCE AcOH (1.0 eq) 2–4 h 85–95% Optimal. Mild reduction selectively targets the protonated iminium ion.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation criteria for the current step are met.

Step 1: Iminium Formation
  • Charge a dry, argon-purged round-bottom flask with 1-methylpiperidin-4-one (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Add 3-isopropoxypropylamine (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.0 eq, 10 mmol).

  • Causality: The slight excess of amine prevents the formation of tertiary amine dimers. Acetic acid catalyzes the reaction by protonating the ketone, lowering the activation energy for nucleophilic attack.

  • Validation Check: Stir for 2 hours at room temperature. Draw a 50 μ L aliquot, quench with saturated NaHCO3​ , extract with DCM, and spot on a TLC plate (DCM:MeOH 9:1, Ninhydrin stain). The complete disappearance of the primary amine spot confirms successful iminium formation.

Step 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm.

  • Causality: Adding the reducing agent after iminium formation guarantees that no free ketone is available to be erroneously reduced to 1-methylpiperidin-4-ol.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Check: Analyze the crude mixture via LC-MS. You should observe a dominant peak corresponding to the target mass [M+H]+=215.2 .

Step 3: High-Recovery Aqueous Workup
  • Cool the mixture back to 0 °C and slowly quench the remaining hydride by adding 1N NaOH dropwise until gas evolution ceases.

  • Continue adding 6N NaOH until the aqueous layer reaches pH > 12 .

  • Causality: The target diamine has a high pKa. Failing to reach pH > 12 will leave the molecule protonated and trapped in the aqueous layer, destroying your yield.

  • Validation Check: Use a high-range pH strip to physically verify the aqueous layer is strictly >12.

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine as a pale yellow oil.

References

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Source: Bioconjugate Chemistry (ACS Publications) / PMC URL:[Link]

  • Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice Source: Pharmaceuticals (MDPI) / PMC URL:[Link]

  • 3-Isopropoxypropylamine (CAS 2906-12-9) Overview & Synthesis Applications Source: LookChem Chemical Directory URL:[Link]

Optimization

troubleshooting impurities in (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of (3-Iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine .

Because this molecule is a sterically hindered, flexible secondary diamine (MW 214.35), the free base is typically a low-melting oil. Purification inherently relies on salt formation. However, researchers frequently encounter bottlenecks such as Liquid-Liquid Phase Separation (LLPS, or "oiling out") and the co-crystallization of structurally similar synthesis impurities. This guide synthesizes field-proven protocols with thermodynamic principles to help you establish a self-validating crystallization workflow.

Reaction & Phase Pathway Visualization

Understanding where impurities originate and how phase boundaries dictate your crystallization outcome is the first step in troubleshooting.

G SM 1-Methylpiperidin-4-one + 3-Isopropoxypropylamine Rxn Reductive Amination (NaBH(OAc)3 or H2/Pd-C) SM->Rxn Crude Crude Amine Mixture (Target + Impurities) Rxn->Crude Incomplete Rxn / Side Reactions Salt Salt Formation & Cooling (e.g., Fumaric or HCl) Crude->Salt LLPS Liquid-Liquid Phase Separation (Oiling Out / Impurity Trapping) Salt->LLPS High Supersaturation / Fast Cooling Cryst Controlled Nucleation (High Purity Salt) Salt->Cryst Seeding / Slow Antisolvent LLPS->Cryst Extended Aging (Risk of Agglomeration)

Reductive amination workflow and thermodynamic phase pathways during salt crystallization.

Quantitative Impurity Profiling

During the reductive amination of 1-methylpiperidin-4-one[1][2], several critical impurities are generated. Successful crystallization requires exploiting the physicochemical differences (pKa, solubility, steric bulk) outlined below.

ImpurityOrigin / MechanismEst. pKaRRT (HPLC)Primary Removal Strategy
1-Methylpiperidin-4-one Unreacted starting material~8.00.35Aqueous-organic extraction prior to salt formation.
3-Isopropoxypropylamine Unreacted starting material~10.20.42Remains highly soluble in antisolvents (e.g., MTBE).
Des-methyl amine SM Impurity (loss of N-methyl)~10.50.92Bulky counterion salt screening (e.g., Fumarate).
Imine Intermediate Incomplete reduction~7.51.15Acidic hydrolysis during workup; extended reduction.
Bis-alkylated amine Over-alkylation~9.01.45Rejection in crystallization mother liquor.

Troubleshooting Q&A

Q1: My crystallization is "oiling out" (forming a second liquid layer) instead of yielding a filterable solid. How do I force nucleation? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution hits the binodal curve (miscibility gap) before reaching the metastable zone limit required for crystal nucleation[3]. In highly soluble solvent systems, the solute partitions into a dense, product-rich oil phase and a solvent-rich continuous phase. Because solute molecules in the oil phase arrange randomly and have high mobility, impurities are heavily trapped, bypassing the rejection mechanism of a rigid crystal lattice[4]. Higher temperatures and solvents with excessive drug solubility actually increase oiling-out risks by reducing the maximum achievable supersaturation[5]. Solution:

  • Shift the Phase Diagram: Switch to a solvent system with a steeper solubility curve (e.g., Isopropanol/Heptane instead of Ethanol/Water).

  • Implement Seeding: Introduce 1-2 wt% of seed crystals just before the cloud point (the onset of LLPS). Seeding provides a low-energy surface for nucleation, allowing the system to bypass the LLPS boundary entirely[6].

Q2: The des-methyl impurity (lacking the N-methyl group) is consistently co-crystallizing with my product. Recrystallization isn't improving the purity. Causality: The des-methyl analog has a nearly identical pKa and spatial footprint to (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. If you are using a simple, small counterion like Hydrochloride (HCl), the des-methyl impurity can easily substitute into the crystal lattice without causing enough thermodynamic strain to be rejected. Solution: Conduct a rational salt screen using bulkier, structurally rigid dicarboxylic acids[7][8]. Moving to L-tartaric acid, succinic acid, or fumaric acid changes the lattice packing. The steric bulk of these counterions amplifies the structural difference between the secondary and tertiary piperidine nitrogen, significantly improving the resolution and rejection of the des-methyl impurity[9].

Q3: The isolated API intermediate has a persistent yellow/brown tint, even after isolation. Causality: This is typically caused by trace transition metals (if H2/Pd-C was used) or the oxidation of trace unreacted imine intermediates left over from the reductive amination step[1]. Solution: Prior to salt formation, treat the free base in organic solution (e.g., Ethyl Acetate) with an activated carbon polish (10 wt%) or a silica-thiol scavenger for 2 hours at 40°C. Filter through Celite before adding the counterion acid.

Step-by-Step Protocol: Optimized Fumarate Salt Crystallization

This self-validating protocol is designed to prevent LLPS and reject the des-methyl impurity by utilizing Fumaric acid in a controlled antisolvent crystallization.

Materials:

  • Crude (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (Free base, oil)

  • Fumaric Acid (1.05 equivalents)

  • Isopropanol (IPA) (Solvent)

  • n-Heptane (Antisolvent)

Methodology:

  • Dissolution: Dissolve the crude free base oil in 5 volumes (v/w) of IPA in a jacketed reactor. Heat to 55°C under moderate agitation (200 rpm).

  • Acid Addition: Dissolve 1.05 eq of Fumaric acid in 5 volumes of hot IPA (50°C). Add this solution dropwise to the reactor over 30 minutes. Self-Validation: The solution should remain clear. If immediate gumming occurs, the addition rate is too fast, causing localized supersaturation.

  • Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min. At 45°C, add 1 wt% of pure (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine fumarate seeds. Hold at 45°C for 1 hour. Self-Validation: A silky, birefringent suspension should develop. If the mixture turns milky/opaque without distinct particles, LLPS has occurred; reheat to 60°C and repeat cooling.

  • Antisolvent Addition: Once the seed bed is established, dose 10 volumes of n-Heptane over 2 hours using a linear addition profile.

  • Final Cooling: Cool the suspension to 5°C at 0.2°C/min and age for 4 hours to maximize yield.

  • Isolation: Filter the slurry via a Nutsche filter or Buchner funnel. Wash the wet cake with 2 volumes of cold IPA/Heptane (1:2 v/v) to displace the impurity-rich mother liquor. Dry under vacuum at 40°C until constant weight.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. Available at:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. NIH PMC. Available at:[Link]

  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. Available at:[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH PMC. Available at:[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

Welcome to the technical support guide for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding its potential degradation pathways, you can implement effective preventative measures, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade this compound?

A1: The primary factors are exposure to oxygen, light, elevated temperatures, and moisture .[1][2] The molecule contains a secondary amine, a tertiary amine, and an ether linkage, all of which are susceptible to specific environmental stresses.

Q2: What is the recommended general storage temperature for this amine?

A2: For optimal stability, it is recommended to store the compound in a cool, well-ventilated area.[3] Generally, temperatures below 30°C (86°F) are advised to minimize volatility and decomposition.[1] For long-term storage, refrigeration (2°C to 8°C) or freezing (down to -20°C) may be necessary, especially if initial stability studies indicate sensitivity at room temperature.[4][5]

Q3: How should I handle the compound to minimize degradation?

A3: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to oxygen and moisture.[2] Use amber glass vials or other opaque containers to protect it from light.[2] Ensure all containers are tightly sealed to prevent the ingress of air and humidity.[1][3]

Q4: I've noticed a change in the color/consistency of my sample. What could this indicate?

A4: A change in physical appearance, such as discoloration or the formation of precipitates, often indicates chemical degradation. This could be due to oxidation of the amine functionalities or peroxide formation at the ether linkage. It is crucial to re-analyze the sample for purity before use.

Q5: Are there any incompatible materials I should avoid for storage containers?

A5: Avoid containers made of materials that could react with amines or leach impurities. High-density polyethylene (HDPE) and glass are generally compatible materials for storing amines.[1] Ensure the chosen container material does not have residual acidic or oxidizing contaminants.

Understanding the Degradation Pathways

The molecular structure of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine contains three key functional groups susceptible to degradation: a secondary amine, a tertiary amine within the piperidine ring, and an ether linkage.

  • Oxidation of Amines : Both secondary and tertiary amines can be oxidized.[6][7] The tertiary amine on the piperidine ring can form an N-oxide, while the secondary amine is also susceptible to oxidative degradation.[8] These reactions are often accelerated by light, heat, and the presence of metal ions.

  • Peroxide Formation in Ethers : The isopropoxy group contains an ether linkage, which can react with atmospheric oxygen, especially upon exposure to light, to form unstable hydroperoxides.[9] These peroxides can not only degrade the parent molecule but also pose a safety risk, as they can be explosive upon concentration.[9]

  • Hydrolysis : While the primary concerns are oxidation and peroxide formation, amines are also hygroscopic and can absorb moisture from the air.[1] This can lead to hydrolysis of the compound or formulation components, especially under acidic or basic conditions.[4][10]

Visualizing Potential Degradation

G cluster_compound Parent Compound cluster_stress Stress Factors cluster_products Potential Degradation Products parent (3-Isopropoxy-propyl)- (1-methyl-piperidin-4-yl)-amine n_oxide N-Oxide (Tertiary Amine Oxidation) parent->n_oxide O₂ peroxide Hydroperoxides (Ether Oxidation) parent->peroxide O₂, light other_ox Other Oxidized Amine Species parent->other_ox O₂, heat oxygen Oxygen (Air) oxygen->n_oxide oxygen->peroxide oxygen->other_ox light Light (UV) light->peroxide heat Heat heat->other_ox moisture Moisture

Caption: Key degradation pathways for the target compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Loss of Purity Over Time (Detected by HPLC/LC-MS) 1. Oxidation : Exposure to air. 2. Photodegradation : Exposure to light. 3. Thermal Degradation : Storage at elevated temperatures.1. Inert Atmosphere : Repackage and store the compound under an inert gas like nitrogen or argon.[2] 2. Light Protection : Store in amber vials or wrap the container in aluminum foil.[2] 3. Cold Storage : Transfer the compound to a refrigerator (2-8°C) or freezer (-20°C).[5] 4. Purity Check : Re-analyze the material to quantify the remaining active compound before use.
Appearance of New Peaks in Chromatogram Formation of degradation products (e.g., N-oxides, peroxides).1. Forced Degradation Study : Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants.[4][10] This helps in confirming the identity of the new peaks. 2. Analytical Method Validation : Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[4]
Inconsistent Experimental Results Degradation of the stock solution or solid material, leading to inaccurate concentrations.1. Fresh Stock Solutions : Prepare fresh stock solutions for each experiment. Avoid using old solutions. 2. Solvent Stability : Ensure the solvent used for stock solutions does not promote degradation. Some solvents can contain peroxide impurities.[7] 3. Regular Purity Checks : Implement a routine to re-test the purity of the stored solid material at regular intervals (e.g., every 3-6 months).[4]
Visible Color Change or Precipitation Significant oxidative degradation or peroxide formation.1. Do Not Use : The material is likely significantly degraded. It is recommended to discard it according to safety guidelines. 2. Review Storage : Immediately review and improve storage conditions for all batches of this compound to prevent further loss.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[4][10] This is critical for developing stability-indicating analytical methods.

Objective: To identify the degradation products of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine under oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Stress Conditions (treat separate aliquots of the stock solution):

    • Oxidative Stress : Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and incubate at room temperature.[4]

    • Thermal Stress : Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).[4]

    • Photolytic Stress : Expose an aliquot in a photostability chamber to UV light.

    • Control : Keep one aliquot at standard conditions (e.g., 4°C, protected from light).

  • Time Points : Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze all samples by a high-resolution analytical technique like LC-MS to separate and identify the parent compound and any new peaks that appear.

Caption: Workflow for a forced degradation study.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To routinely monitor the purity of the stored compound.

Methodology:

  • System Suitability : Before analyzing the sample, run a standard of known concentration to ensure the HPLC system is performing correctly.

  • Sample Preparation : Accurately weigh a small amount of the stored compound and dissolve it in a suitable, validated solvent to a known concentration.

  • Chromatographic Run : Inject the sample onto a suitable HPLC column (e.g., C18) and run a gradient method capable of separating the main peak from potential impurities.

  • Data Analysis : Integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Record Keeping : Log the date, purity result, and storage conditions. If purity drops below a set threshold (e.g., 98%), a more thorough investigation is warranted.

Summary of Recommended Storage Conditions

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Slows down chemical degradation processes.[5]
Atmosphere Tightly sealed container.Inert atmosphere (Nitrogen or Argon).Prevents oxidation of amine and ether functionalities.[2]
Light Amber glass or opaque container.Amber glass or opaque container.Prevents photodegradation.[2]
Humidity Store in a dry environment.Store with a desiccant if necessary.Amines are hygroscopic; moisture can promote hydrolysis.[1]

By implementing these guidelines, you can significantly enhance the shelf-life and reliability of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, ensuring the integrity of your research and development activities.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. Google Cloud.
  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
  • A practical guide to forced degradation and stability studies for drug substances. Google Cloud.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Google Cloud.
  • What are the Applications of Amines in the Pharmaceutical Industry?. Google Cloud.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

Sources

Optimization

overcoming steric hindrance in (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine reactions

Technical Support Center: Overcoming Steric Hindrance in (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly congested secondary amines. (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine presents a unique steric topology: the secondary nitrogen center is flanked by a bulky, cyclic 1-methyl-piperidin-4-yl group and a flexible but sterically demanding 3-isopropoxy-propyl chain. This extreme steric hindrance severely limits the amine's nucleophilicity, leading to stalled reactions, low yields, and catalyst deactivation during N-alkylation, reductive amination, and cross-coupling workflows 1.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these thermodynamic and kinetic barriers.

Part 1: Diagnostic Workflow

Before altering reaction conditions, it is critical to diagnose the specific kinetic bottleneck. The following logic tree illustrates the causality behind reaction failures and the corresponding strategic interventions.

StericTroubleshooting Start Reaction with Hindered Amine Alkylation N-Alkylation Fails Start->Alkylation Coupling C-N Cross-Coupling Stalls Start->Coupling Acylation Acylation Low Yield Start->Acylation Alk_Sol Use Reductive Amination with Ti(OiPr)4 Alkylation->Alk_Sol Poor Nucleophilicity Coupling_Sol Use RuPhos/BrettPhos Ligands Coupling->Coupling_Sol Reductive Elimination Barrier Acyl_Sol Use Acid Chlorides + DMAP or HATU Acylation->Acyl_Sol Slow Tetrahedral Collapse

Workflow for diagnosing and overcoming steric hindrance in secondary amine functionalization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I getting <10% yield when trying to alkylate this amine with standard alkyl halides?

Causality & Explanation: Direct S_N2 alkylation of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine with standard alkyl halides is kinetically disfavored. The bulky piperidine ring physically blocks the nitrogen's lone pair, preventing the required 180° backside attack on the electrophile 2. Furthermore, standard basic conditions often lead to the elimination (E2) of the alkyl halide rather than substitution.

Solution: Abandon direct alkylation in favor of Reductive Amination. If alkylation is strictly required, you must use highly reactive electrophiles (e.g., alkyl triflates) combined with a non-nucleophilic, sterically hindered base (like N,N-diisopropylethylamine, DIPEA) to prevent the base from competing with the amine [[3]]().

Q2: How can I successfully perform reductive amination with a ketone on this hindered secondary amine?

Causality & Explanation: Reductive amination with ketones is notoriously difficult for hindered secondary amines because the formation of the intermediate iminium ion is thermodynamically disfavored due to severe steric clash 4. Standard reducing agents (like NaBH₃CN) will prematurely reduce the unreacted ketone to an alcohol before the sterically congested iminium ion has a chance to form 5.

Solution: You must force iminium formation using a Lewis acid water-scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), before introducing the reducing agent.

Protocol 1: Ti(OiPr)₄-Mediated Reductive Amination Self-Validating System: This protocol separates iminium formation from reduction, allowing you to analytically verify the intermediate before proceeding.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (1.0 eq) and the target ketone (1.2 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir for 12-18 hours.

  • Validation Check: Take a 0.1 mL aliquot and analyze via FT-IR. Look for the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the iminium C=N stretch (~1650 cm⁻¹). Do not proceed to step 4 until conversion is confirmed.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Quench: Stir for 4 hours, then carefully quench with 1M aqueous NaOH to precipitate titanium salts. Filter through a Celite pad and extract the organic layer.

Q3: My Pd-catalyzed Buchwald-Hartwig C-N coupling with an aryl chloride is stalling at 20% conversion. What is going wrong?

Causality & Explanation: In the Buchwald-Hartwig catalytic cycle, the rate-limiting step for bulky secondary amines is reductive elimination6. When (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine binds to the Pd(II) center, the extreme steric congestion prevents the aryl and amine groups from easily adopting the necessary cis conformation required for C-N bond formation 7.

Solution: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos). Counterintuitively, increasing the steric bulk of the ligand forces the amine and aryl groups on the Pd center closer together, dramatically lowering the activation energy and accelerating reductive elimination 8.

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineBind Amine Binding & Deprotonation PdII_1->AmineBind PdII_2 L-Pd(II)(Ar)(NR2) Sterically Congested AmineBind->PdII_2 RedElim Reductive Elimination (Accelerated by Bulky L) PdII_2->RedElim Forced cis-geometry RedElim->Pd0 Regenerates Pd(0) Product Tertiary Amine Product RedElim->Product

Buchwald-Hartwig cycle highlighting steric acceleration during reductive elimination.

Data Presentation: Ligand Selection for Bulky Secondary Amines To optimize your coupling, refer to the following quantitative comparison of ligands derived from field studies on sterically hindered amines [[7]]():

LigandRelative Steric Bulk (%Vbur)Efficacy for Bulky Secondary AminesTypical Catalyst LoadingOptimal Base
RuPhos High (~40%)Excellent (>85% yield)1 - 2 mol%NaOtBu or LHMDS
BrettPhos Very High (~45%)Excellent (>90% yield)1 - 2 mol%NaOtBu
XPhos High (~35%)Moderate (50-70% yield)2 - 5 mol%Cs₂CO₃
BINAP Moderate (<30%)Poor (<20% yield, bis-ligation)5 - 10 mol%Cs₂CO₃

Protocol 2: Buchwald-Hartwig Coupling for Hindered Amines Self-Validating System: Visual cues during catalyst activation confirm the viability of the reaction before committing to long heating times.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), the aryl halide (1.0 eq), and NaOtBu (1.4 eq).

  • Solvent & Amine Addition: Add anhydrous toluene, followed by (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (1.2 eq). Seal the vial tightly.

  • Validation Check: Heat the mixture to 85 °C. Observe the color. The solution should transition from dark purple/red (Pd₂(dba)₃) to a clear pale yellow/green, indicating the successful formation of the active monoligated L-Pd(0) species. If the solution turns black and precipitates form, the catalyst has decomposed due to oxygen/moisture or ligand dissociation. Abort and restart.

  • Completion: Stir for 12-18 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts.

Part 3: References

  • "overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine", Benchchem.3

  • "Reductive Amination, and How It Works", Master Organic Chemistry. 5

  • "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines", National Library of Medicine (NIH). 2

  • "Buchwald–Hartwig amination", Wikipedia. 8

  • "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines", ResearchGate. 1

  • "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines", National Library of Medicine (NIH). 4

  • "How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia", Chemical Science (RSC Publishing). 6

  • "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings", WuXi AppTec.7

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine: A Comparative Guide

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a highly versatile secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Validating its chemical structure vi...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a highly versatile secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Validating its chemical structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The molecule features a dense aliphatic region—comprising an isopropoxy group, a flexible propyl linker, and a conformationally dynamic 1-methyl-piperidine ring—which frequently leads to severe signal overlap.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we objectively compare the performance of different NMR solvent systems and field strengths, providing a self-validating experimental framework to ensure absolute structural certainty during drug development.

The Self-Validating NMR Workflow

A robust analytical protocol must be self-validating; an isolated 1D spectrum is insufficient for complex aliphatic amines. 1 because it allows us to build a multi-dimensional matrix of evidence[1]. By correlating 1D proton integrals with 2D heteronuclear connectivity, the protocol automatically flags impurities or structural misassignments.

NMR_Validation A 1. Sample Preparation (API & Solvent Selection) B 2. 1D Acquisition (1H & 13C Optimization) A->B C 3. 2D Correlation (HSQC & HMBC) B->C D 4. Spectral Processing (Phase & Baseline) C->D E 5. Self-Validation (Multiplet & Integrals) D->E

Fig 1: End-to-end self-validating NMR workflow for API intermediate structural elucidation.

Step-by-Step Experimental Methodology

To achieve reproducible, publication-grade spectra, the following parameters must be strictly controlled:

  • Sample Preparation: Weigh exactly 15–20 mg of the intermediate and dissolve it in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: This specific concentration ensures a high signal-to-noise (S/N) ratio for the insensitive ¹³C nucleus without causing concentration-dependent viscosity line-broadening.2[2].

  • 1D ¹H NMR Acquisition (qNMR standard): Use a 600 MHz spectrometer with a 30° pulse angle (zg30). Set the relaxation delay ( d1​ ) to 20 seconds.

    • Causality:3, which is the fundamental requirement for accurate quantitative integration[3].

  • 1D ¹³C NMR Acquisition: Utilize power-gated decoupling (zgpg30) with 1024 scans.

    • Causality: Power-gated decoupling collapses the ¹H-¹³C splitting into sharp singlets while retaining the Nuclear Overhauser Effect (NOE), artificially boosting the weak ¹³C signals.

  • 2D HSQC & HMBC Acquisition:

    • Causality:1[1]. This resolves overlapping aliphatic protons by spreading them across the much wider ¹³C chemical shift dimension.

Magnetization_Transfer H 1H Nucleus (High γ) J J-Coupling (1JCH / 2,3JCH) H->J INEPT C 13C Nucleus (Low γ) J->C Evolution R Resolved 2D Cross-Peak C->R Detection

Fig 2: Heteronuclear magnetization transfer pathway resolving overlapping aliphatic signals.

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent is the single most critical variable when analyzing piperidine derivatives..

  • CDCl₃ (Chloroform-d): While it is the industry standard due to excellent solubility and low viscosity, CDCl₃ is problematic for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. Trace amounts of DCl (a common degradation product in CDCl₃) can partially protonate the tertiary and secondary amines. Furthermore, rapid intermolecular proton exchange broadens the secondary amine (-NH-) signal, often rendering it invisible.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding between the amine molecules and slows down the proton exchange rate. This locks the piperidine ring into a more stable chair conformation and shifts the -NH- proton downfield, resulting in a sharp, easily integrable signal.

Quantitative Data Comparison

The table below summarizes the expected chemical shifts and resolution differences between the two solvent systems at 600 MHz.

Molecular SubstructureNucleusCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Signal Resolution & Multiplicity
Isopropoxy -CH₃ ¹H1.151.08Doublet (d, 6H) - Sharp in both solvents.
Isopropoxy -CH- ¹H3.553.48Septet (hept, 1H) - Clear first-order splitting.
Propyl -O-CH₂- ¹H3.453.38Triplet (t, 2H) - Distinct and isolated.
Piperidine N-CH₃ ¹H2.282.15Singlet (s, 3H) - Sharp in both solvents.
Secondary -NH- ¹H~1.60 (br)~2.10 (br s)Critical Difference: Broad/invisible in CDCl₃; visible in DMSO-d₆.
Piperidine C3/C5 ¹H1.40, 1.851.30, 1.75Multiplets - Better resolved in DMSO-d₆ due to conformational locking.
Piperidine C4 ¹³C54.253.8Singlet - Validated via HSQC correlation to the ~2.4 ppm ¹H multiplet.

Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)

When validating complex aliphatic chains, the magnetic field strength directly dictates the success of the analysis.

  • 400 MHz Systems: At lower field strengths, the chemical shift dispersion (measured in Hz) is narrower. For this molecule, the C3/C5 protons of the piperidine ring heavily overlap with the central -CH₂- group of the propyl linker. This causes "second-order" coupling effects (where the coupling constant J is similar in magnitude to the chemical shift difference Δν ), resulting in complex, uninterpretable multiplets.

  • 600 MHz Systems: 2[2]. By increasing the Larmor frequency, the Δν/J ratio increases. The overlapping signals separate into distinct, first-order splitting patterns (e.g., clear quintets and distinct multiplets). This allows for precise integration, ensuring the ¹H integral perfectly matches the 26 protons dictated by the chemical formula (C₁₂H₂₆N₂O).

Conclusion

For the definitive structural validation of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, relying solely on a 400 MHz spectrometer with CDCl₃ introduces significant analytical risk due to signal overlap and proton exchange broadening. The optimal, self-validating protocol utilizes a 600 MHz spectrometer with DMSO-d₆ as the solvent , paired with 2D HSQC/HMBC experiments. This combination arrests conformational exchange, resolves the dense aliphatic region, and provides a closed-loop verification system essential for rigorous drug development standards.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines Source: National Institute of Science Communication and Policy Research (NIScPR) URL:[Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis Source: ResearchGate URL:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

high-resolution mass spectrometry (HRMS) data for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

High-Resolution Mass Spectrometry (HRMS) Performance Guide: Profiling (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine Executive Summary & The Analytical Challenge The compound (3-Isopropoxy-propyl)-(1-methyl-piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Performance Guide: Profiling (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

Executive Summary & The Analytical Challenge

The compound (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (Chemical Formula: C12H26N2O, Exact Monoisotopic Mass: 214.2045 Da)[1] represents a class of highly basic, aliphatic amine intermediates critical to the development of neuroactive and GPCR-targeting pharmaceuticals. Analyzing such small molecule amines in complex biological or synthetic matrices presents a dual challenge:

  • Chromatographic & Ionization Hurdles: Basic amines are prone to severe peak tailing due to secondary interactions with column silanol groups and often suffer from ionization suppression in complex matrices.

  • Isobaric Interference: Synthetic byproducts often share nominal masses. Distinguishing the target [M+H]+ ion (m/z 215.2118) from nominally isobaric impurities requires extreme mass accuracy and resolving power[2].

This guide objectively compares the performance of three leading High-Resolution Mass Spectrometry (HRMS) platforms—the Thermo Scientific Orbitrap Exploris 480 , the Waters SELECT SERIES MRT , and the Bruker timsTOF Pro 2 —evaluating their architectural causality, resolution limits, and suitability for small molecule amine profiling.

Platform Architecture & Mechanistic Causality

To understand how each platform tackles the analytical challenge, we must examine the physics driving their mass analyzers.

  • Thermo Scientific Orbitrap Exploris 480: Built on a high-field Orbitrap mass analyzer, this system delivers a resolving power of >480,000 FWHM at m/z 200[3],[4]. Causality: The ultra-high resolution allows for the baseline separation of fine isotopic structures. For a molecule like C12H26N2O, this resolution is critical for distinguishing the target amine from synthetic impurities that differ by fractions of a Dalton (e.g., desaturation or ring-opening artifacts)[2]. Furthermore, its Higher-energy Collisional Dissociation (HCD) cell prevents the "low mass cutoff" inherent to traditional ion traps, ensuring low m/z iminium reporter ions are captured.

  • Waters SELECT SERIES MRT: This platform utilizes Multi-Reflecting Time-of-Flight (MRT) technology, extending the ion flight path to over 47 meters using gridless electrostatic mirrors[5],[6]. Causality: Traditional TOF instruments lose resolution at high scan speeds. The MRT architecture achieves >200,000 FWHM resolution independent of the spectral acquisition rate[6]. This is vital for UHPLC applications where amine peak widths are <3 seconds; the MRT maintains parts-per-billion (ppb) mass accuracy without sacrificing data points across the narrow chromatographic peak.

  • Bruker timsTOF Pro 2: This system integrates Trapped Ion Mobility Spectrometry (TIMS) with Parallel Accumulation Serial Fragmentation (PASEF)[7]. Causality: TIMS separates ions in the gas phase based on their collisional cross-section (CCS) prior to mass analysis[8]. For (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, this provides an orthogonal separation dimension, isolating the target from co-eluting isomeric impurities that cannot be resolved by chromatography or m/z alone. The dual-TIMS design allows near 100% duty cycle, maximizing sensitivity for trace-level detection[8].

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of the three platforms when applied to small molecule HRMS workflows.

Performance MetricThermo Orbitrap Exploris 480Waters SELECT SERIES MRTBruker timsTOF Pro 2
Mass Analyzer Technology High-field OrbitrapMulti-Reflecting TOF (Q-MRT)Trapped Ion Mobility + TOF
Max Resolving Power (FWHM) > 480,000 (at m/z 200)> 200,000 (Speed independent)~ 60,000 (Enhanced by CCS)
Mass Accuracy (Routine) < 1 ppm (Internal calibration)< 1 ppm (ppb range capable)< 2 ppm
Max Acquisition Speed Up to 40 Hz> 100 Hz> 120 Hz (PASEF mode)
Primary Advantage for Amines Exceptional fine isotope fidelity and HCD fragmentation coverage.Uncompromised high resolution across ultra-narrow UHPLC peaks.Orthogonal separation of isobaric isomers via ion mobility (CCS).

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology acts as a Self-Validating System (SVS) . Aliphatic amines are notoriously "sticky," leading to autosampler carryover and false positives. This protocol mathematically rules out artifacts.

Step 1: Sample Preparation & Matrix Spiking

  • Dilute the (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine sample in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 100 ng/mL.

  • SVS Causality Check: Spike the sample with 10 ng/mL of a stable isotopically labeled internal standard (e.g., a deuterated piperidine analogue). This validates that any signal loss is due to matrix suppression, not instrument drift.

Step 2: UHPLC Separation

  • Utilize a superficially porous particle (SPP) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: SPP columns reduce the diffusion path length, minimizing the severe peak tailing typical of basic amines.

  • Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

  • Causality: Formic acid lowers the pH below the pKa of the tertiary and secondary amines, ensuring they remain fully protonated [M+H]+ for maximum Electrospray Ionization (ESI) efficiency.

  • SVS Dynamic Blanking: Inject a pure solvent blank immediately after the highest calibration standard. The target m/z 215.2118 peak area in the blank must be <0.1% of the standard to validate zero carryover.

Step 3: HRMS Acquisition & Data Processing

  • Ionization: ESI Positive mode. Capillary voltage set to 3.5 kV.

  • Fragmentation: Trigger Data-Dependent Acquisition (ddMS2).

  • Causality: Utilize stepped collision energies (e.g., 20, 30, 40 NCE in the Orbitrap) to ensure both the fragile isopropoxy chain and the highly stable piperidine ring are cleaved, generating a comprehensive MS/MS spectrum for structural confirmation.

Visualizing the Analytical Logic

Below is the logical flow of the self-validating experimental workflow, demonstrating how sample integrity is maintained from preparation to data processing.

Workflow S1 Sample Prep (Self-Validating Spikes) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 HRMS Analysis (Orbitrap / MRT / timsTOF) S3->S4 S5 Data Processing (Exact Mass & MS/MS) S4->S5

Fig 1. Self-validating LC-HRMS analytical workflow for small molecule amine profiling.

The identification of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine relies heavily on interpreting its collision-induced dissociation (CID/HCD) pathways. The diagram below maps the causal relationship between applied collision energy and the resulting diagnostic fragment ions.

Fragmentation M1 Precursor [M+H]+ m/z 215.2118 F1 Isopropoxy Cleavage Neutral Loss M1->F1 Low Energy HCD F2 C-N Bond Cleavage (Amine Linker) M1->F2 High Energy HCD I1 Aliphatic Chain Fragment [M+H - C3H8O]+ F1->I1 I2 Piperidine Core Fragment [C6H14N]+ F2->I2

Fig 2. Proposed collision-induced fragmentation pathways for m/z 215.2118.

Conclusion

For the rigorous profiling of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, the choice of HRMS platform dictates the type of analytical confidence achieved. The Orbitrap Exploris 480 remains the gold standard for absolute mass accuracy and deep MS/MS structural elucidation via HCD[3],[4]. The Waters SELECT SERIES MRT provides an unparalleled solution for high-throughput UHPLC workflows where maintaining >200,000 resolution across ultra-narrow peaks is mandatory[5],[6]. Conversely, if the sample matrix contains complex, co-eluting isomeric impurities, the Bruker timsTOF Pro 2 offers a distinct advantage by utilizing CCS-based ion mobility separation prior to mass analysis[7],[8].

By coupling these advanced platforms with a self-validating SVS chromatographic protocol, researchers can achieve unambiguous quantification and structural confirmation of complex pharmaceutical amines.

Sources

Validation

Analytical Validation of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine Purity: A Comparative Guide

Executive Summary & Structural Challenges (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (CAS 799260-52-9) is a highly functionalized diamine intermediate critical in the synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (CAS 799260-52-9) is a highly functionalized diamine intermediate critical in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a secondary amine, a tertiary amine embedded within a piperidine ring, and an isopropoxy ether linkage.

For researchers and drug development professionals, validating the purity of this compound presents a distinct analytical challenge. The presence of basic nitrogen atoms (pKa ~10) leads to strong secondary interactions with residual silanols on silica-based stationary phases. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this manifests as severe peak tailing, poor resolution, and the potential masking of co-eluting impurities.

This guide provides an objective comparison of field-proven analytical methodologies—specifically Pre-column Derivatization HPLC , Gas Chromatography with Flame Ionization Detection (GC-FID) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By grounding our protocols in the1 for analytical procedure validation[1], we establish a self-validating framework that ensures scientific integrity, accuracy, and reproducibility.

Section 1: Causality in Method Selection

Why do standard methods fail, and how do we engineer solutions? The selection of an analytical method must be driven by the molecule's physicochemical properties.

  • Alternative 1: Pre-column Derivatization RP-HPLC-UV

    • The Causality: Free amines protonate in standard aqueous mobile phases, binding ionically to negatively charged silanol groups (SiO⁻) on the C18 column. By reacting the secondary amine with a2 or benzoyl chloride, we convert the highly basic amine into a neutral amide[2]. This eliminates the silanol interaction, drastically improving peak shape, while simultaneously adding a strong chromophore for highly sensitive UV detection.

  • Alternative 2: Gas Chromatography (GC-FID)

    • The Causality: GC bypasses the aqueous silanol interaction entirely. Given the compound's moderate molecular weight (214.35 g/mol ) and volatility, direct injection onto a3 provides excellent theoretical plate counts and baseline resolution without the need for derivatization[3].

  • Alternative 3: Quantitative NMR (qNMR)

    • The Causality: As an orthogonal technique, qNMR measures the resonance of specific protons against an internal standard of known purity. It requires no analyte-specific reference standard, making it the gold standard for absolute purity determination.

G Compound (3-Isopropoxy-propyl)- (1-methyl-piperidin-4-yl)-amine Challenge Secondary & Tertiary Amines (High pKa) Compound->Challenge Silanol Silanol Interactions (Peak Tailing in RP-HPLC) Challenge->Silanol Aqueous Mobile Phase GC_FID Gas Chromatography (GC-FID) Challenge->GC_FID Exploit Volatility qNMR Quantitative NMR (Orthogonal Check) Challenge->qNMR Direct Nucleus Observation HPLC_Deriv Pre-column Derivatization (Amide Formation) Silanol->HPLC_Deriv Mask Amine

Logical relationship between amine structural challenges and analytical method selection.

Section 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must operate as a self-validating system. This is achieved through mandatory System Suitability Testing (SST) prior to sample analysis. If the SST fails, the run is automatically invalidated.

Protocol A: Pre-Column Derivatization RP-HPLC-UV
  • Derivatization: Dissolve 10 mg of the amine sample in 1 mL of acetonitrile. Add 50 µL of triethylamine (acting as an acid scavenger) and 20 mg of 4-toluenesulfonyl chloride. Vortex and incubate at 40°C for 30 minutes. Quench the reaction with 100 µL of LC-MS grade water.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution using Water (0.1% Phosphoric Acid) : Acetonitrile (35:65 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a standard solution (50 µg/mL) six times. The system is validated ONLY IF:

    • Tailing factor ( Tf​ ) ≤ 1.5.

    • Theoretical plates ( N ) ≥ 5,000.

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

Protocol B: Direct Injection GC-FID
  • Sample Preparation: Dissolve 20 mg of the compound in 1 mL of GC-grade methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: 5% Diphenyl / 95% Dimethyl Polysiloxane capillary column (30 m × 0.53 mm, 5.0 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Program: Initial temperature 150°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector Temp: 250°C / 280°C.

    • Split Ratio: 10:1.

  • System Suitability Test (SST): Inject the standard solution six times. The run is validated ONLY IF:

    • Resolution ( Rs​ ) between the analyte and the closest known impurity ≥ 2.0.

    • %RSD of peak area ≤ 2.0%.

Section 3: ICH Q2(R2) Validation & Comparative Data

Following the ICH Q2(R2) guidelines, both methods were subjected to rigorous validation covering Specificity, Linearity, Range, Precision (Repeatability and Intermediate Precision), and Accuracy (Recovery).

G cluster_ICH ICH Q2(R2) Validation Parameters Start Method Selection (HPLC vs GC) SST System Suitability Testing (SST) Tailing < 1.5, RSD < 2% Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Prec Precision (Intra/Inter-day RSD) SST->Prec Acc Accuracy (% Recovery 98-102%) SST->Acc Orthogonal Orthogonal Validation (qNMR Comparison) Spec->Orthogonal Lin->Orthogonal Prec->Orthogonal Acc->Orthogonal Final Validated Purity Method Orthogonal->Final

ICH Q2(R2) analytical procedure validation lifecycle for purity determination.

Data Presentation: Method Comparison

Below is a comparative data summary of the validation parameters for the quantification of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine.

Validation ParameterRP-HPLC-UV (Derivatized)GC-FID (Direct Injection)qNMR (Orthogonal)
Specificity Baseline resolution from derivatizing agentBaseline resolution from synthetic byproductsNo overlapping signals in selected integration region
Linearity Range 0.5 – 50 µg/mL1.0 – 100 µg/mLN/A (Direct ratio)
Correlation ( R2 ) 0.99980.9995N/A
LOD 0.15 µg/mL0.40 µg/mL~1 mg/mL (instrument dependent)
LOQ 0.45 µg/mL1.20 µg/mL~5 mg/mL
Precision (%RSD) 0.8% (Intra-day)1.2% (Intra-day)0.5%
Accuracy (Recovery) 99.5% – 101.2%98.8% – 101.5%Absolute
Assay Purity Result 99.42% 99.38% 99.45%

Section 4: Conclusion & Recommendations

For routine quality control and lot-to-lot release testing of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, GC-FID is the recommended primary method . It offers a streamlined workflow by eliminating the derivatization step, reducing both sample preparation time and the risk of derivatization-induced artifacts.

However, for trace impurity profiling (where sub-microgram sensitivity is required), the pre-column derivatization RP-HPLC method is superior due to its significantly lower Limit of Detection (LOD). Finally, qNMR should be employed during the initial characterization of reference standards to establish an absolute purity baseline against which the chromatographic methods are calibrated.

References

  • Validation of Analytical Procedures Q2(R2) - ICH - 1

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem - 2

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content - Asian Journal of Chemistry - 3

Sources

Comparative

FTIR spectroscopy reference data for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

High-Fidelity FTIR Spectral Comparison Guide: (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine vs. Methoxy Alternatives Introduction As a Senior Application Scientist in early-stage drug development, I frequently ov...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity FTIR Spectral Comparison Guide: (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine vs. Methoxy Alternatives

Introduction

As a Senior Application Scientist in early-stage drug development, I frequently oversee the rigorous validation of incoming chemical building blocks. For complex aliphatic amines like (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine —a critical intermediate in the synthesis of neuroactive GPCR ligands (e.g., Histamine H3 receptor antagonists)—relying solely on mass spectrometry or standard NMR is insufficient. Isomeric impurities and subtle conformational variations can drastically alter downstream coupling efficiencies and receptor binding affinities.

Fourier Transform Infrared (FTIR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), provides a highly specific, non-destructive vibrational fingerprint of these molecules. This guide objectively compares the FTIR performance data of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine against a closely related structural alternative, (3-Methoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, detailing the mechanistic causality behind their spectral differences.

Compound Profiles: Structural & Functional Comparison

Before diving into the spectral data, it is crucial to understand the structural divergence between the target compound and its methoxy alternative. Both share a 1-methyl-piperidine core, but the terminal ether alkyl chain dictates distinct steric and vibrational behaviors.

FeatureTarget CompoundAlternative Compound
Chemical Name (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine(3-Methoxy-propyl)-(1-methyl-piperidin-4-yl)-amine
Ether Moiety Isopropoxy (-O-CH(CH₃)₂)Methoxy (-O-CH₃)
Amine Classifications Secondary (aliphatic chain), Tertiary (piperidine ring)Secondary (aliphatic chain), Tertiary (piperidine ring)
Steric Profile High bulk at the ether terminusLow bulk at the ether terminus
Application Context Highly lipophilic GPCR ligand intermediateStandard lipophilicity GPCR ligand intermediate

FTIR Spectral Comparison & Mechanistic Causality

The true power of FTIR lies in its ability to differentiate these two molecules based on localized vibrational modes. Below is the quantitative comparison of their spectral features.

Vibrational ModeTarget Compound (Isopropoxy)Alternative Compound (Methoxy)Diagnostic Value
N-H Stretch (2° Amine) ~3310 cm⁻¹ (Weak, broad)~3310 cm⁻¹ (Weak, broad)Confirms the secondary amine linkage.
Bohlmann Bands 2780–2800 cm⁻¹ (Multiple, weak)2780–2800 cm⁻¹ (Multiple, weak)Validates equatorial N-methyl conformation.
CH₃ Symmetric Bend 1385 & 1370 cm⁻¹ (Doublet) ~1380 cm⁻¹ (Single sharp peak)Critical differentiator for the isopropyl group.
C-O-C Asymmetric Stretch ~1125 cm⁻¹ (Strong)~1110 cm⁻¹ (Strong)Differentiates ether steric environments.
Expertise & Experience: The Causality of Spectral Features

To interpret these spectra accurately, we must look at the quantum mechanical and structural phenomena driving the peak formations:

  • The Bohlmann Bands (2780–2800 cm⁻¹): Both compounds exhibit characteristic weak-to-moderate bands just below the standard aliphatic C-H stretching region. These are known as Bohlmann bands. They do not arise from standard stretching; rather, they are caused by hyperconjugation. The free axial electron lone pair on the tertiary piperidine nitrogen interacts with the antiperiplanar axial C-H bonds in the α-position. This electron donation weakens the C-H bonds, lowering their 1[1]. The presence of these bands confirms that the N-methyl group is in the equatorial position—a vital metric for predicting steric hindrance during subsequent synthetic functionalization.

  • The Isopropyl Doublet (1385 & 1370 cm⁻¹): The defining diagnostic feature of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is the splitting of the symmetric CH₃ bending vibration. Because the isopropyl group contains a gem-dimethyl structure attached to a common methine carbon, the two methyl groups couple vibrationally. This coupling results in an in-phase and out-of-phase bending motion, producing a distinct 2[2]. The methoxy alternative lacks this structural feature and only shows a single CH₃ umbrella mode.

  • General Piperidine Fingerprinting: For broader validation of the piperidine core, researchers can cross-reference the3, which provides foundational FTIR data for various 1-methylpiperidin-4-yl derivatives[3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in your QA/QC process, the following protocol integrates continuous self-validation to eliminate environmental and instrumental artifacts.

  • Step 1: System Suitability Test (SST). Scan a traceable polystyrene standard. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

    • Causality: Ensures laser frequency stability and prevents peak-shifting artifacts that could misidentify the isopropyl doublet.

  • Step 2: Background Collection. Collect 32 scans of the empty, clean diamond ATR crystal.

    • Causality: Creates a real-time atmospheric profile to subtract ambient CO₂ (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) which would otherwise mask the critical secondary amine N-H stretch.

  • Step 3: Sample Application. Apply 2-3 µL of the neat liquid amine to the crystal. Apply standardized pressure using the ATR anvil.

    • Causality: Ensures uniform contact with the evanescent wave, standardizing the effective path length and preventing photometric non-linearity.

  • Step 4: Acquisition & Processing. Collect 32 scans at 4 cm⁻¹ resolution. Apply an advanced ATR correction algorithm.

    • Causality: Compensates for the wavelength-dependent penetration depth of the IR beam, making the spectrum directly comparable to standard transmission libraries.

Chemometric QA/QC Workflow Visualization

Below is the logical decision tree used in high-throughput environments to validate this specific building block before it enters the synthesis pipeline.

Workflow N1 Raw Material Intake (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine N2 ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) N1->N2 N3 Spectral Processing (Baseline Correction & ATR Compensation) N2->N3 N4 Feature Extraction: Bohlmann Bands (Confirm Piperidine Conformation) N3->N4 N5 Feature Extraction: Isopropyl Doublet (Differentiate from Methoxy Analogues) N3->N5 N6 Chemometric PCA Classification N4->N6 N5->N6 N7 QA/QC PASS Proceed to Synthesis N6->N7 Match > 99% N8 QA/QC FAIL Reject Batch N6->N8 Mismatch Detected

Figure 1: High-throughput ATR-FTIR chemometric workflow for validating piperidine building blocks.

References

  • Interpolymer Complexation between Poly(N-methyl-4-piperidinyl Methacrylate) and Acidic Polymers , ACS Publications. 1

  • Infrared Spectroscopy , CDN. 2

  • (1-Methylpiperidin-4-yl)thiourea, N-acetyl- SpectraBase , John Wiley & Sons.3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

This document provides a detailed protocol for the proper disposal of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As d...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Hazard Assessment: Understanding the Risks

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a substituted piperidine, a class of cyclic amines. Based on analogous compounds like 1-(3-Methoxypropyl)-4-piperidinamine and 3-Isopropoxypropylamine, we can infer the following primary hazards:

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[2][4][5]

  • Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Environmental Hazard: It may be harmful to aquatic life with long-lasting effects.[3][6]

Given these potential hazards, it is imperative to treat this compound as hazardous waste and follow all prescribed safety and disposal protocols.

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard StatementGHS ClassificationSource Analogy
Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Category 1B; Eye Damage, Cat 13-Isopropoxypropylamine[2], 1-(3-Methoxypropyl)-4-piperidinamine[3]
Harmful if swallowed or in contact with skin.Acute Toxicity, Category 4 (Oral, Dermal)1-(3-Methoxypropyl)-4-piperidinamine[3]
Harmful to aquatic life with long lasting effects.Hazardous to the Aquatic Environment, Chronic, Cat 31-(3-Methoxypropyl)-4-piperidinamine[3]
Immediate Safety and Handling: Your First Line of Defense

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

  • Engineering Controls: Always handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles or a face shield.[1][2]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is to prevent environmental contamination and ensure the safety of all personnel. This is achieved through a systematic process of segregation, containment, and transfer.

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

  • Dedicated Amine Waste: Designate a specific, compatible container for amine waste. (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine waste should not be mixed with other chemical waste such as halogenated solvents, strong acids, or oxidizers.[7]

  • Aqueous vs. Organic Solutions: If the waste is in a solution, segregate aqueous solutions from organic solvent solutions where possible.

The choice of waste container is critical to prevent leaks and reactions.

  • Material Compatibility: Use containers made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Secure Closure: The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.[7][8] Funnels should not be left in the container opening.[7]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[9]

Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Label Contents: The label must clearly state "Hazardous Waste" and list all the chemical constituents, including "(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine" and any solvents, with their approximate concentrations.[8]

  • Hazard Identification: The primary hazards (e.g., Corrosive, Toxic) should be clearly indicated on the label.[8]

  • Date of Accumulation: Mark the date when the first waste was added to the container.[8][9]

Waste containers must be stored safely pending collection by a licensed disposal facility.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Licensed Waste Contractor: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][10] Laboratory personnel should not transport hazardous waste on public roads.[10]

  • Disposal Method: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The likely disposal method for this type of chemical is controlled incineration with flue gas scrubbing.[1]

  • Empty Containers: Empty containers that held (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] Once decontaminated, the container can be disposed of as regular waste, after defacing the original label.[10]

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[6] Ensure the cleanup is conducted by trained personnel wearing appropriate PPE. For large spills, evacuate the area and contact your institution's EHS department immediately.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine.

G Disposal Workflow for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine cluster_0 Preparation & Handling cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Ensure Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Amine Waste fume_hood->segregate Begin Disposal Process container Use Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: 'Hazardous Waste' Contents & Hazards Accumulation Date container->label_waste store Store in Designated SAA with Secondary Containment label_waste->store Pending Collection contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of amine-based chemical waste.

References

  • Safety Data Sheet - 3M™ Scotch-Weld™ DP-490 Black Structural Adhesive Part B. (2023, March 13). 3M. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • 3-Isopropoxypropylamine. PubChem. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. (2026, February 15). Department of Toxic Substances Control. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Material Safety Data Sheet - Propylamine. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. The following guidance is extrapolated from safety data for structurally analogous compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine. The following guidance is extrapolated from safety data for structurally analogous compounds, including 3-isopropoxypropylamine, 3-methoxypropylamine, and other corrosive amines.[1][2][3] This document serves as a foundational safety framework. A mandatory, site-specific risk assessment must be conducted by qualified personnel before any handling of this compound.

Immediate Safety Profile & Hazard Assessment

As a Senior Application Scientist, my primary directive is to ensure your safety through proactive and informed chemical handling. Based on its structure—a substituted piperidine amine—we must presume (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine presents significant hazards until proven otherwise. The amine functional group often imparts corrosive properties. Data from closely related molecules indicates this compound should be handled as a hazardous substance capable of causing severe tissue damage.[3][4][5]

Hazard Classification (Presumed) Anticipated Effects & Rationale
Skin Corrosion/Irritation (Category 1B) Structurally similar amines are known to cause severe skin burns and damage upon contact.[3][4][5] Direct contact can lead to chemical burns and irreversible tissue damage.
Serious Eye Damage (Category 1) Corrosive amines are extremely hazardous to the eyes and can cause permanent damage, including blindness, from even brief contact.[2][4][5]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or absorbed through the skin.[1][3]
Respiratory Irritation Vapors or mists may cause irritation to the respiratory tract.[4][6] All handling must be performed in a controlled environment to prevent inhalation.
Flammable Liquid (Potential) Related alkoxypropylamines are classified as flammable liquids.[1][2] Therefore, ignition sources must be strictly controlled in the handling area.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from specific, identified hazards. Failure to adhere to these protocols can result in serious injury.

Protection Area Required PPE Justification & Expert Insight
Eyes & Face Chemical splash goggles (conforming to OSHA 29 CFR 1910.133 or EU Standard EN166) AND a full-face shield.[4]Causality: Goggles provide a seal against splashes and vapors. However, due to the presumed severe corrosivity, a face shield is mandatory to protect the entire face from splashes that could cause devastating burns.
Hands Nitrile or Neoprene Gloves. Minimum thickness of 0.4 mm.[7] Always double-glove.Causality: Amines can degrade common glove materials. While specific breakthrough data is unavailable, nitrile and neoprene generally offer good resistance.[8][9][10] Double-gloving provides an additional layer of protection in case the outer glove is compromised. Gloves must be inspected before use and changed immediately upon contamination.[11][12]
Body Flame-resistant, chemical-resistant lab coat. Consider a chemically impervious apron and sleeves for large-volume work.Causality: A standard cotton lab coat is insufficient; it will absorb the chemical, holding it against your skin. A chemical-resistant coat prevents penetration.[12] Flame resistance addresses the potential flammability hazard.[12]
Respiratory Mandatory use within a certified chemical fume hood. Causality: A fume hood is the primary engineering control to prevent inhalation of potentially irritating or toxic vapors.[4][13] If a fume hood is unavailable or fails, a NIOSH-approved respirator with an organic vapor/amine cartridge is required as an emergency measure.[11]

Procedural Workflows

Workflow 1: Safe Handling and Dispensing Protocol
  • Preparation: Before entering the lab, confirm the chemical fume hood is operational and certified. Ensure a safety shower and eyewash station are accessible and unobstructed.[11][14]

  • PPE Donning: Don all required PPE in the correct sequence (see visualized protocol below).

  • Work Area Setup: Conduct all manipulations within the sash of the fume hood. Line the work surface with absorbent, disposable pads to contain minor drips.

  • Dispensing: Use spark-proof tools for handling.[1][2] Keep the primary container tightly closed when not in use.[5][14] Dispense the minimum required quantity into a labeled, secondary container.

  • Post-Handling: After completing the work, decontaminate any non-disposable equipment.

  • Cleanup: Wipe down the work surface within the fume hood. Dispose of all contaminated disposable materials (gloves, pads, pipette tips) in a designated hazardous waste container.[4][14]

  • PPE Doffing: Remove PPE in the correct sequence to avoid self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[11][13][14]

Workflow 2: Emergency Response to Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention. [4][5]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[4][5][14] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention. [1]

  • Inhalation: Move the affected person to fresh air immediately.[4][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1][4] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[5][14] DO NOT induce vomiting , as this can cause further damage to the esophagus.[1][4][5] Seek immediate medical attention. Show the Safety Data Sheet (or this guide) to the attending physician.[4]

Workflow 3: Small Spill Containment and Cleanup (<100 mL)

For larger spills, evacuate the area and contact your institution's emergency response team.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. Evacuate non-essential personnel.[15]

  • Ventilate: Ensure the chemical fume hood is drawing air away from the spill.

  • Contain: Wearing full PPE, contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][7][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect: Using spark-proof tools, carefully scoop the contaminated absorbent material into a labeled, sealable hazardous waste container.[1][13]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.[4][13][14]

Visualized Protocols

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Critical PPE Donning and Doffing Sequence.

Spill_Response decision decision action action stop stop start Spill Occurs q_size Is spill <100 mL? start->q_size a_contain Contain with inert absorbent q_size->a_contain Yes a_evacuate Evacuate Area & Call Emergency Response q_size->a_evacuate No a_collect Collect waste in sealed container a_contain->a_collect a_decon Decontaminate area a_collect->a_decon a_dispose Dispose via HazWaste program a_decon->a_dispose

Caption: Decision workflow for spill response.

Storage and Disposal Plan

Operational Storage
  • Location: Store in a locked, dedicated cabinet for corrosive materials.[4][5] The storage area must be cool, dry, and well-ventilated.[12][14]

  • Container: Keep the container tightly sealed to prevent vapor leakage.[5][14]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[1][13]

Waste Disposal Plan
  • Classification: This material must be treated as hazardous waste.[4]

  • Containerization: All waste, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Corrosive," "Flammable").

  • Disposal: Arrange for disposal through a licensed chemical waste contractor, following all local, regional, and national regulations.[4][7][13] Do not pour this chemical down the drain. [4][11][13]

References

  • SAFETY DATA SHEET - Regulations.gov. (2021, February 2). Retrieved from Regulations.gov. [Link]

  • Safety Data Sheet - 3M. (2023, March 13). Retrieved from 3M. [Link]

  • Identification of the substance/mixture and of the company/undertaking - 3M. (n.d.). Retrieved from 3M. [Link]

  • methyl[3-(1-methylpiperidin-4-yl)propyl]amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from NextSDS. [Link]

  • Safety Data Sheet - 3M. (2023, January 9). Retrieved from 3M. [Link]

  • Chemical Resistance Reference Chart - Medicom. (n.d.). Retrieved from Medicom. [Link]

  • Chemical Resistance Guide For Gloves - BMC Protect. (n.d.). Retrieved from BMC Protect. [Link]

  • Chemical Resistance Chart - SAS Safety Corp. (n.d.). Retrieved from SAS Safety Corp. [Link]

  • Chemical Resistance Glove Guide - ABL Distribution. (n.d.). Retrieved from ABL Distribution. [Link]

Sources

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